[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid
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Overview
Description
[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in organic synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a protease inhibitor due to its boronic acid moiety.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known for their ability to form stable complexes with various biological targets, particularly enzymes that have diol-containing active sites .
Mode of Action
Boronic acids and their esters are known to interact with their targets through the formation of cyclic boronate esters . This interaction can lead to changes in the target’s function, potentially inhibiting or modifying its activity .
Biochemical Pathways
Boronic acids and their esters are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water, and their rate of hydrolysis is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The formation of cyclic boronate esters can lead to changes in the function of the target molecule, potentially inhibiting or modifying its activity .
Action Environment
The action, efficacy, and stability of [2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the stability of boronic acids and their esters . Furthermore, the presence of other molecules in the environment could potentially interfere with the compound’s ability to interact with its targets.
Future Directions
The use of organoboron compounds, including boronic acids, is a growing field in organic chemistry . They have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Therefore, the future directions for this compound could involve its use in these areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid typically involves multi-step organic reactions. One common approach is the protection of the amine group using a tert-butoxycarbonyl (Boc) group, followed by nitration and subsequent boronation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid: undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The boronic acid group can be oxidized to a boronate ester.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while oxidation of the boronic acid group forms a boronate ester .
Comparison with Similar Compounds
[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid: can be compared with other boronic acid derivatives such as:
Phenylboronic acid: Lacks the nitro and amino groups, making it less versatile in certain reactions.
4-Nitrophenylboronic acid: Similar in having a nitro group but lacks the amino and tert-butoxy groups.
2-Aminophenylboronic acid: Contains an amino group but lacks the nitro and tert-butoxy groups.
The unique combination of functional groups in This compound makes it particularly valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
1217500-84-9 |
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Molecular Formula |
C12H17BN2O6 |
Molecular Weight |
296.09 g/mol |
IUPAC Name |
[2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-5-nitrophenyl]boronic acid |
InChI |
InChI=1S/C12H17BN2O6/c1-12(2,3)21-11(16)10(14)8-5-4-7(15(19)20)6-9(8)13(17)18/h4-6,10,17-18H,14H2,1-3H3 |
InChI Key |
KJQWYIINZGPHQC-UHFFFAOYSA-N |
SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])C(C(=O)OC(C)(C)C)N)(O)O |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])C(C(=O)OC(C)(C)C)N)(O)O |
Synonyms |
2-(BOC-AMinoMethyl)-5-nitrophenylboronic acid |
Origin of Product |
United States |
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